(3S,4R)-3-Bromo-4-methoxytetrahydrofuran
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Overview
Description
(3S,4R)-3-Bromo-4-methoxytetrahydrofuran: is a chiral compound with a tetrahydrofuran ring structure. This compound is characterized by the presence of a bromine atom at the 3rd position and a methoxy group at the 4th position of the tetrahydrofuran ring. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-3-Bromo-4-methoxytetrahydrofuran typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the bromination of a suitable tetrahydrofuran derivative followed by the introduction of the methoxy group under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as bromine or N-bromosuccinimide for the bromination step.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation or recrystallization to purify the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3S,4R)-3-Bromo-4-methoxytetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiols in solvents such as ethanol or water.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dehalogenated or hydroxylated derivatives.
Scientific Research Applications
Chemistry: (3S,4R)-3-Bromo-4-methoxytetrahydrofuran is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit various biological activities, making it useful in the study of enzyme mechanisms and metabolic pathways.
Medicine: The compound and its derivatives may have potential therapeutic applications. For example, they can be used in the development of drugs targeting specific enzymes or receptors due to their chiral properties.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its unique structure allows for the creation of complex molecules with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Bromo-4-methoxytetrahydrofuran depends on its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group can participate in various chemical interactions, influencing the compound’s binding affinity and specificity. The chiral centers play a crucial role in determining the compound’s biological activity by affecting its three-dimensional shape and orientation.
Comparison with Similar Compounds
(3S,4R)-3-Methoxy-4-methylaminopyrrolidine: This compound shares a similar tetrahydrofuran ring structure with different substituents.
(3S,4R)-3-Hydroxy-4-hydroxymethyl-4-butanolide: Another compound with a similar chiral configuration and functional groups.
Uniqueness: (3S,4R)-3-Bromo-4-methoxytetrahydrofuran is unique due to the presence of both a bromine atom and a methoxy group on the tetrahydrofuran ring. This combination of substituents and the specific (3S,4R) configuration provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C5H9BrO2 |
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Molecular Weight |
181.03 g/mol |
IUPAC Name |
(3S,4R)-3-bromo-4-methoxyoxolane |
InChI |
InChI=1S/C5H9BrO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI Key |
QQHVSLOXBBZGPI-CRCLSJGQSA-N |
Isomeric SMILES |
CO[C@@H]1COC[C@@H]1Br |
Canonical SMILES |
COC1COCC1Br |
Origin of Product |
United States |
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